NH-bis(PEG2-t-butyl ester)
Overview
Description
NH-bis(PEG2-t-butyl ester) is a polyethylene glycol (PEG) derivative containing an amino group and two t-butyl ester groups. This compound is known for its high reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes). The t-butyl protected carboxyl group can be deprotected under acidic conditions, making it a versatile reagent in various chemical reactions .
Mechanism of Action
Target of Action
NH-bis(PEG2-t-butyl ester) is a polyethylene glycol (PEG) derivative that contains an amino group . This compound is primarily used as a linker molecule in the field of biochemistry . It can be used to construct complex biomolecular networks by reacting with various biomolecules .
Mode of Action
The amino group in NH-bis(PEG2-t-butyl ester) is highly reactive and can interact with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (such as ketones and aldehydes) . This allows it to efficiently modify and regulate biomolecules .
Biochemical Pathways
NH-bis(PEG2-t-butyl ester) can bind to large biomolecules such as proteins and nucleic acids, forming bioconjugates with specific functions . These bioconjugates can be used to study the interactions and regulatory mechanisms of biomolecules .
Pharmacokinetics
Its structure, which includes two peg chains connected by an amino group and linked to a t-butyl ester group via an ester bond, gives it excellent water solubility and biocompatibility . This suggests that it could have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of NH-bis(PEG2-t-butyl ester)'s action is the formation of bioconjugates with specific functions . These bioconjugates can be used in various fields, including biochemistry, drug delivery, and nanotechnology .
Action Environment
The action of NH-bis(PEG2-t-butyl ester) can be influenced by environmental factors. For instance, it is recommended to avoid repeated freeze-thaw cycles and to store the compound in a dry, light-protected environment at temperatures below -20°C . These precautions help ensure the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
In the field of biochemistry, NH-bis(PEG2-t-butyl ester) can serve as a crucial linker molecule for constructing complex biomolecular networks . Its amino and ester groups can undergo chemical reactions with various biomolecules, thereby enabling efficient modification and regulation of biomolecules . For instance, it can bind with large biomolecules like proteins and nucleic acids to form bioconjugates with specific functions, which are used for studying the interactions and regulatory mechanisms of biomolecules .
Molecular Mechanism
The molecular mechanism of NH-bis(PEG2-t-butyl ester) involves its reactivity with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (such as ketones and aldehydes) . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This characteristic provides NH-bis(PEG2-t-butyl ester) with greater flexibility and controllability in specific chemical reactions .
Temporal Effects in Laboratory Settings
It is known that NH-bis(PEG2-t-butyl ester) has high stability and can maintain its structural integrity in various chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
NH-bis(PEG2-t-butyl ester) is synthesized by connecting two PEG2-t-butyl ester groups to an amino group. The synthesis involves the reaction of PEG2-t-butyl ester with an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of NH-bis(PEG2-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction is monitored using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
NH-bis(PEG2-t-butyl ester) undergoes various chemical reactions, including:
Substitution Reactions: The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls to form stable amide bonds.
Deprotection Reactions: The t-butyl ester groups can be deprotected under acidic conditions to yield free carboxylic acids.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated NHS esters, carbonyl compounds (ketones and aldehydes).
Conditions: Room temperature, acidic conditions for deprotection reactions.
Major Products
The major products formed from these reactions include amide-linked compounds and free carboxylic acids after deprotection .
Scientific Research Applications
NH-bis(PEG2-t-butyl ester) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
NH-bis(PEG2-Boc): Contains Boc-protected amino groups instead of t-butyl ester groups.
NH-bis(PEG2-propargyl): Contains propargyl groups instead of t-butyl ester groups.
Uniqueness
NH-bis(PEG2-t-butyl ester) is unique due to its combination of amino and t-butyl ester groups, which provide high reactivity and versatility in chemical reactions. Its ability to undergo deprotection under acidic conditions adds to its utility in various applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethylamino]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO8/c1-21(2,3)30-19(24)7-11-26-15-17-28-13-9-23-10-14-29-18-16-27-12-8-20(25)31-22(4,5)6/h23H,7-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSYLABPPWEICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134966 | |
Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1964503-36-3 | |
Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1964503-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 1,19-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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